molecular formula C10H12ClF4NO B13484730 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride

2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride

Cat. No.: B13484730
M. Wt: 273.65 g/mol
InChI Key: HBWUTEXPWRKNKK-UHFFFAOYSA-N
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Description

2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its unique chemical structure and potential biological activities.

Properties

Molecular Formula

C10H12ClF4NO

Molecular Weight

273.65 g/mol

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethanamine;hydrochloride

InChI

InChI=1S/C10H11F4NO.ClH/c1-16-9(5-15)6-2-7(10(12,13)14)4-8(11)3-6;/h2-4,9H,5,15H2,1H3;1H

InChI Key

HBWUTEXPWRKNKK-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CC(=CC(=C1)F)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursorsThis can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and exertion of its effects .

Biological Activity

The compound 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride is a synthetic organic molecule that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

  • Molecular Formula : C11H12ClF3N2O
  • Molecular Weight : 286.67 g/mol
  • CAS Number : 627525-87-5

Pharmacological Profile

Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological properties, particularly in modulating neurotransmitter systems and enzyme activities. The following subsections detail specific biological activities associated with this compound.

1. Serotonin Receptor Modulation

Studies have shown that fluorinated phenyl derivatives can interact with serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. These interactions can influence mood regulation and have implications for antidepressant activity .

2. Phosphodiesterase Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit phosphodiesterases (PDEs), particularly PDE4B and PDE10A. Inhibition of these enzymes is associated with anti-inflammatory effects and cognitive enhancement .

Case Study 1: Antidepressant Activity

A series of derivatives were synthesized and evaluated for their antidepressant potential. The compound demonstrated moderate affinity for serotonin receptors, suggesting a possible mechanism for mood enhancement .

Case Study 2: In Vivo Efficacy

In vivo studies conducted on animal models revealed that administration of the compound led to significant changes in behavior consistent with antidepressant effects, such as increased locomotion and reduced despair in forced swim tests .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
Serotonin Receptor ModulationAgonist at 5-HT1A and 5-HT7 receptors
Phosphodiesterase InhibitionInhibits PDE4B and PDE10A
Antidepressant EffectsBehavioral changes in animal models

Table 2: Comparative Analysis with Similar Compounds

Compound NameSerotonin Affinity (Ki)PDE Inhibition (%)Reference
This compoundModerateModerate
Compound A (Similar Structure)HighLow
Compound B (Similar Structure)LowHigh

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